
2-Bromo-5-(clorometil)piridina
Descripción general
Descripción
2-Bromo-5-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Síntesis de quelatos de iones metálicos biomiméticos 2-Bromo-5-(clorometil)piridina se utiliza en la síntesis de ligandos multidentados que implican grupos piridilo unidos coordinados a iones metálicos de transición. Estos ligandos imitan los motivos de abrazadera de 3-histidina (3H), 2-histidina-1-carboxilato (2H1C) u otras combinaciones de residuos de ligando endógenos de histidina y carboxilato que se encuentran en las metaloenzimas bioinorgánicas .
Inmovilización de quelatos de ligandos
Este compuesto se utiliza para inmovilizar quelatos de ligandos en soportes heterogéneos. Este proceso requiere el uso de (clorometil)piridinas sustituidas con bromo .
Métodos de síntesis alternativos
Se han informado metodologías alternativas para la síntesis de 2-bromo-6-hidroximetilpiridina y 2-bromo-6-clorometilpiridina a partir de 2,6-dibromopiridina disponible comercialmente a bajo costo .
Formación del enlace C−N
this compound se usa como bloque de construcción en la formación del enlace C−N mediante varias reacciones de acoplamiento cruzado .
Reacción de acoplamiento cruzado de Negishi
Este compuesto es un reactivo en la reacción de acoplamiento cruzado de Negishi con haluros de arilo catalizada por paladio .
Síntesis de 2′-piridildifluoroacetato
Se utiliza como reactivo en la síntesis de 2′-piridildifluoroacetato con bromodifluoroacetato de etilo en presencia de cobre como catalizador .
Alquilación catalizada por base
El clorhidrato de this compound se usó como reactivo en la alquilación catalizada por base de la p-tert-butilcalixareno y la p-tert-butilcalixareno en DMF
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-(chloromethyl)pyridine is the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-5-(chloromethyl)pyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may have different bioavailability properties compared to liquid compounds.
Result of Action
The molecular effect of 2-Bromo-5-(chloromethyl)pyridine’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This results in the synthesis of new organic compounds .
Action Environment
The action of 2-Bromo-5-(chloromethyl)pyridine is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out.
Propiedades
IUPAC Name |
2-bromo-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBELEIMYZJJCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423713 | |
| Record name | 2-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168173-56-6 | |
| Record name | 2-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
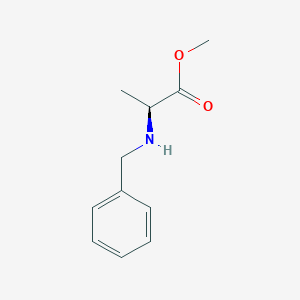

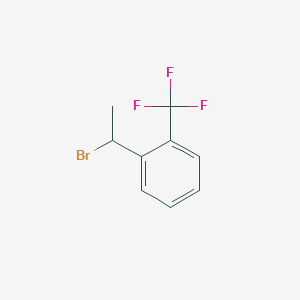
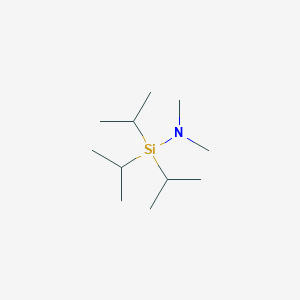



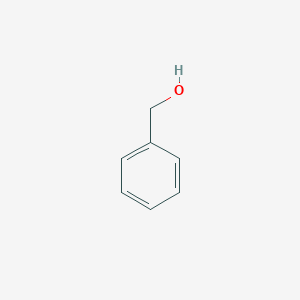



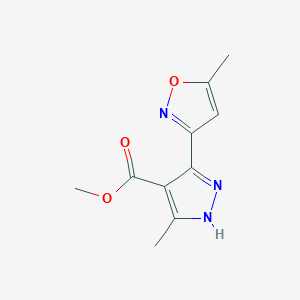
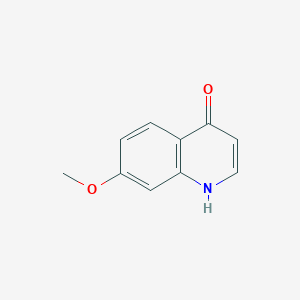
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)
